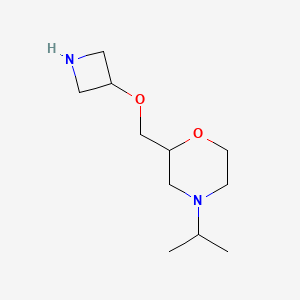
2-Hydroxy-2-(2-pyrazinyl)acetic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2-(2-pyrazinyl)acetic Acid is a chemical compound that features a pyrazine ring substituted with a hydroxyacetic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both a hydroxy group and a carboxylic acid group in its structure makes it a versatile intermediate in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-2-(2-pyrazinyl)acetic Acid typically involves the reaction of pyrazine derivatives with glyoxylic acid or its derivatives. One common method includes the condensation of 2-pyrazinecarboxaldehyde with glyoxylic acid under acidic conditions to yield the desired product. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the condensation process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Hydroxy-2-(2-pyrazinyl)acetic Acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of 2-oxo-2-(2-pyrazinyl)acetic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol, yielding 2-hydroxy-2-(2-pyrazinyl)ethanol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products:
Oxidation: 2-oxo-2-(2-pyrazinyl)acetic acid.
Reduction: 2-hydroxy-2-(2-pyrazinyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Hydroxy-2-(2-pyrazinyl)acetic Acid has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a building block for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-2-(2-pyrazinyl)acetic Acid depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The presence of the hydroxy and carboxylic acid groups allows for interactions with various molecular targets, including hydrogen bonding and ionic interactions.
Comparaison Avec Des Composés Similaires
2-Hydroxy-2-(2-pyridyl)acetic Acid: Similar structure but with a pyridine ring instead of a pyrazine ring.
2-Hydroxy-2-(2-thiazolyl)acetic Acid: Contains a thiazole ring instead of a pyrazine ring.
2-Hydroxy-2-(2-imidazolyl)acetic Acid: Features an imidazole ring in place of the pyrazine ring.
Uniqueness: 2-Hydroxy-2-(2-pyrazinyl)acetic Acid is unique due to the presence of the pyrazine ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C6H6N2O3 |
|---|---|
Poids moléculaire |
154.12 g/mol |
Nom IUPAC |
2-hydroxy-2-pyrazin-2-ylacetic acid |
InChI |
InChI=1S/C6H6N2O3/c9-5(6(10)11)4-3-7-1-2-8-4/h1-3,5,9H,(H,10,11) |
Clé InChI |
WAFRJIHSDWQXKG-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=N1)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


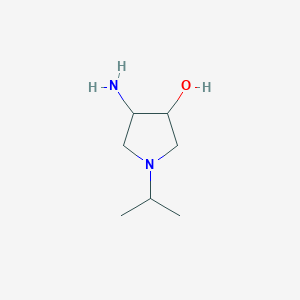
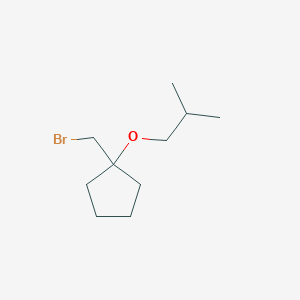
![1-[1-(2-Methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B15309646.png)
![5-[(Tert-butyldimethylsilyl)oxy]pent-2-ynal](/img/structure/B15309652.png)

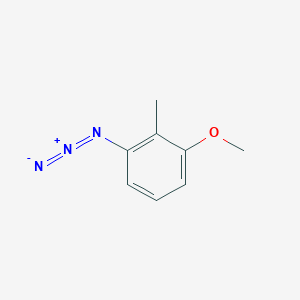
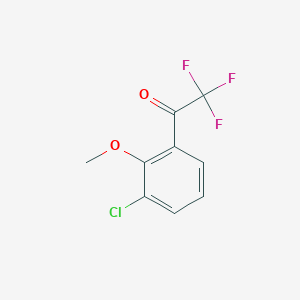
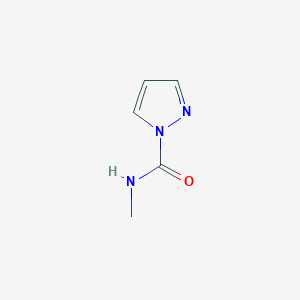
![tert-butyl (1S,6S,7R)-7-hydroxy-3-azabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B15309673.png)
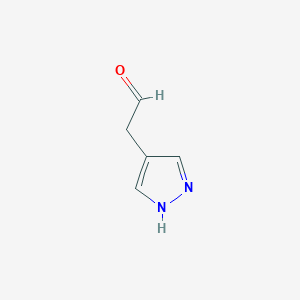

amine hydrochloride](/img/structure/B15309705.png)

